![molecular formula C15H19NO4 B13169725 N-cyclopentyl-2-(4-formyl-2-methoxyphenoxy)acetamide](/img/structure/B13169725.png)
N-cyclopentyl-2-(4-formyl-2-methoxyphenoxy)acetamide
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Overview
Description
Preparation Methods
The synthesis of N-cyclopentyl-2-(4-formyl-2-methoxyphenoxy)acetamide involves several steps. The starting materials typically include cyclopentylamine and 4-formyl-2-methoxyphenoxyacetic acid. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Chemical Reactions Analysis
N-cyclopentyl-2-(4-formyl-2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Scientific Research Applications
N-cyclopentyl-2-(4-formyl-2-methoxyphenoxy)acetamide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is employed in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it serves as a model compound in drug discovery and development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(4-formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their structure and function. This interaction is crucial in proteomics research, where the compound is used to study protein modifications and interactions .
Comparison with Similar Compounds
N-cyclopentyl-2-(4-formyl-2-methoxyphenoxy)acetamide can be compared with similar compounds such as:
N-(2-Chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide: This compound has a similar structure but includes a chlorine atom, which may alter its reactivity and applications.
N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide: This compound features an ethoxy group instead of a methoxy group, potentially affecting its chemical properties and uses.
N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide: This compound has a cyclopropyl group, which may influence its stability and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.
Biological Activity
N-cyclopentyl-2-(4-formyl-2-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
- CAS Number : [Not provided in the search results]
The compound features a cyclopentyl group attached to an acetamide moiety and a 4-formyl-2-methoxyphenoxy group, contributing to its unique chemical reactivity and biological potential.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : Cyclopentylamine and 4-formyl-2-methoxyphenoxyacetyl chloride.
- Reaction Conditions : The reaction is conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
- Purification : The product is purified using recrystallization or chromatography techniques.
Biological Activity
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several pathogens, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Antitumor Activity : In vitro studies have suggested that this compound may exhibit cytotoxic effects against various cancer cell lines, including HeLa cells.
The mechanism of action for this compound is believed to involve:
- Receptor Interaction : The compound may interact with specific receptors or enzymes, influencing their activity and leading to altered cellular responses.
- Pathway Modulation : It is hypothesized that the compound affects signaling pathways associated with inflammation and cell proliferation.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Evaluation :
- Anti-inflammatory Assessment :
- Antitumor Studies :
Comparative Analysis
A comparative analysis with similar compounds highlights the unique features of this compound:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide | C13H15NO4 | Smaller cyclopropyl group; potential differences in reactivity |
N-cyclopentyl-2-(4-chloro-2-methoxyphenoxy)acetamide | C15H19ClO4 | Chlorine substitution may affect biological activity |
N-cyclobutyl-2-(4-formyl-3-methoxycoumarin)acetamide | C14H17NO5 | Coumarin structure may enhance bioactivity |
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
N-cyclopentyl-2-(4-formyl-2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C15H19NO4/c1-19-14-8-11(9-17)6-7-13(14)20-10-15(18)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,16,18) |
InChI Key |
FPZHKJDAYAZBOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2CCCC2 |
Origin of Product |
United States |
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